molecular formula C15H21N5O2S B6981118 1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea

1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea

Cat. No.: B6981118
M. Wt: 335.4 g/mol
InChI Key: XZTCJOMMVQETCS-UHFFFAOYSA-N
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Description

1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and an oxolane ring

Properties

IUPAC Name

1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-10-5-6-11(23-10)9-20(2)15(21)16-8-13-17-14(19-18-13)12-4-3-7-22-12/h5-6,12H,3-4,7-9H2,1-2H3,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTCJOMMVQETCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(C)C(=O)NCC2=NC(=NN2)C3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through a series of reactions involving the methylation of thiophene followed by functionalization at specific positions to introduce the methyl and other substituents.

    Triazole Ring Formation: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Oxolane Ring Introduction: The oxolane ring can be introduced through nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the intermediate compounds.

    Final Coupling: The final step involves coupling the thiophene, triazole, and oxolane intermediates under specific conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions.

Scientific Research Applications

1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea involves its interaction with specific molecular targets. The thiophene and triazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The oxolane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetyl-5-methylthiophene share the thiophene ring structure and exhibit similar reactivity.

    Triazole Derivatives: Compounds such as 1,2,4-triazole derivatives are known for their biological activity and can be compared based on their pharmacological profiles.

    Oxolane Derivatives: Compounds containing oxolane rings, such as tetrahydrofuran derivatives, can be compared for their chemical properties and applications.

Uniqueness

1-methyl-1-[(5-methylthiophen-2-yl)methyl]-3-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]urea is unique due to its combination of three distinct functional groups, which imparts a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for further research and development in various scientific fields.

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